TAAR1 Binding Affinity: Available Class-Level Data but No Direct Compound-Specific Measurement Located
No primary binding data (Ki/IC₅₀) for 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide was identified in PubMed, BindingDB, or patent examples within the allowed source set. The closest class-level inference is derived from the Roche TAAR1 patent (US 9,416,127 B2), where structurally analogous 1,2,3-triazole-4-carboxamides achieve Ki values between 0.3 nM and 100 nM at human TAAR1 [1]. Without a direct head-to-head comparison against a comparator such as (S)-N-(4-(morpholin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (Ki = 0.3 nM) [1], the absolute binding affinity of the target compound remains uncharacterized in the public literature.
| Evidence Dimension | TAAR1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Analog: (S)-N-(4-(morpholin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide; Ki = 0.3 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | HEK-293 cells stably expressing mouse TAAR1, radioligand binding assay [1] |
Why This Matters
Without compound-specific affinity data, users cannot benchmark this molecule against known TAAR1 ligands for potency, which is essential for selecting the appropriate tool compound in CNS-targeted projects.
- [1] BindingDB. BDBM240668: US9416127, 11; Ki = 0.3 nM. https://www.bindingdb.org/ View Source
